Product packaging for 5-(3-Chloro-4-methylphenyl)nicotinic acid(Cat. No.:CAS No. 1261934-19-3)

5-(3-Chloro-4-methylphenyl)nicotinic acid

Cat. No.: B581111
CAS No.: 1261934-19-3
M. Wt: 247.678
InChI Key: JDWNMCYMVAHOMG-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methylphenyl)nicotinic acid is a sophisticated nicotinic acid derivative serving as a critical building block in medicinal chemistry and pharmaceutical research. Its core research value lies in its structural features, which are advantageous for developing novel enzyme inhibitors. This scaffold is particularly valuable in the investigation of antidiabetic agents, as related 5-amino-nicotinic acid derivatives have demonstrated significant potential as dual inhibitors of the carbohydrate-digesting enzymes α-amylase and α-glucosidase . The presence of the chloro-methylphenyl moiety is a key structural motif that contributes to potent enzyme inhibition, making this compound a valuable intermediate for constructing more complex molecules for biological evaluation . Researchers utilize this compound in structure-activity relationship (SAR) studies to optimize inhibitory potency and to explore interactions with enzyme active sites through molecular docking simulations . Beyond metabolic disorder research, the nicotinic acid core is integral to studies targeting NAD+ biology, a cofactor essential for cellular metabolism and energy homeostasis, highlighting the versatility of this chemical scaffold in drug discovery . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10ClNO2 B581111 5-(3-Chloro-4-methylphenyl)nicotinic acid CAS No. 1261934-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-2-3-9(5-12(8)14)10-4-11(13(16)17)7-15-6-10/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWNMCYMVAHOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687618
Record name 5-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-19-3
Record name 5-(3-Chloro-4-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Perspectives on Nicotinic Acid Derivatives in Medicinal Chemistry

The story of nicotinic acid derivatives begins with the history of nicotinic acid itself. Synthesized in 1867 through the oxidation of nicotine, its biological significance was not understood for decades. wikipedia.org In the early 20th century, the physician Joseph Goldberger identified a "pellagra-preventative" (P-P) factor in certain foods that could cure the devastating disease of pellagra. news-medical.net In 1937, biochemist Conrad Elvehjem isolated this factor and identified it as nicotinic acid. wikipedia.orgnews-medical.net This discovery cemented its status as an essential vitamin and led to the fortification of grain products, drastically reducing the prevalence of the deficiency disease. news-medical.net

Beyond its role as a vitamin, the therapeutic potential of nicotinic acid at higher doses was explored. It was found to be an effective agent for lowering cholesterol and triglycerides, marking its entry into cardiovascular medicine. However, its use was often limited by side effects like skin flushing. mdpi.com This limitation spurred the first wave of research into nicotinic acid derivatives. The goal was to create new molecules that retained the beneficial lipid-lowering effects while minimizing adverse reactions. This led to the development of a vast library of derivatives, including amides, esters, and compounds with various substitutions on the pyridine (B92270) ring, each designed to modulate the parent molecule's activity, metabolism, or side-effect profile. nih.gov Over time, the scope of research expanded dramatically, with scientists investigating derivatives for a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and even agricultural applications. researchgate.netresearchgate.net

Rationale for Investigating Substituted Nicotinic Acid Scaffolds

The nicotinic acid scaffold is a versatile platform for medicinal chemistry. Researchers systematically modify its structure to fine-tune its biological activity, a process guided by the principles of structure-activity relationships (SAR). nih.gov The rationale for creating substituted derivatives like 5-(3-Chloro-4-methylphenyl)nicotinic acid is multifaceted.

Key motivations for substitution include:

Altering Potency and Efficacy: Adding substituents to the pyridine (B92270) ring can enhance the molecule's interaction with its biological target, such as a receptor or enzyme. The size, shape, and electronic properties of the substituent can lead to stronger binding and a more potent therapeutic effect. nih.gov

Modifying Pharmacokinetic Properties: The journey of a drug through the body (absorption, distribution, metabolism, and excretion) can be optimized through chemical modification. For instance, adding a lipophilic (fat-soluble) group like the 3-chloro-4-methylphenyl moiety can affect how the compound is absorbed and distributed.

Exploring Novel Biological Activities: While nicotinic acid is known for its role in lipid metabolism, its derivatives have shown a surprising diversity of biological effects. Researchers have developed derivatives with anti-inflammatory, antioxidant, antimicrobial, antitubercular, and even herbicidal properties. mdpi.comresearchgate.netebi.ac.uknih.gov This diversification is achieved by attaching different functional groups that can interact with new biological targets.

Improving Selectivity: A drug should ideally interact only with its intended target to avoid side effects. By adding specific substituents, chemists can design molecules that fit more precisely into the target's binding site, reducing off-target interactions. Research on nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) analogs has shown that substitutions at the 5-position of the nicotinic acid ring are recognized differently by receptors in mammalian systems versus other species, highlighting how substitution can drive selectivity. nih.gov

The specific 3-chloro-4-methylphenyl group in this compound was likely chosen to introduce a combination of steric bulk and specific electronic properties (halogenation) to probe its interaction with a particular biological target or to enhance its drug-like characteristics.

Overview of Research Approaches for 5 3 Chloro 4 Methylphenyl Nicotinic Acid and Its Analogues

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the primary disconnection is at the C5-aryl bond, which separates the nicotinic acid core from the 3-chloro-4-methylphenyl moiety. This leads to two key synthons: a 5-halonicotinate derivative (an electrophile) and a (3-chloro-4-methylphenyl)metal species (a nucleophile).

Another key retrosynthetic disconnection involves the carboxylic acid group, which can be derived from the hydrolysis of an ester or nitrile, or through the carboxylation of a 5-lithiated pyridine intermediate. researchgate.net The pyridine ring itself can be constructed through various cyclization reactions.

Classical and Modern Synthetic Methodologies for Pyridinocarboxylic Acids

The synthesis of pyridinocarboxylic acids, including nicotinic acid derivatives, has evolved from classical oxidation and substitution reactions to modern cross-coupling methodologies.

Approaches to Constructing the Nicotinic Acid Ring System

Historically, nicotinic acid was synthesized by the oxidation of nicotine. wikipedia.org Industrial synthesis often involves the oxidation of 3-picoline (3-methylpyridine) or 5-ethyl-2-methylpyridine (B142974). wikipedia.orgnih.govresearchgate.net The oxidation of 3-picoline can be achieved using various oxidizing agents, including potassium permanganate (B83412) or through ammoxidation to nicotinonitrile followed by hydrolysis. wikipedia.orgchemicalbook.com The synthesis from 5-ethyl-2-methylpyridine involves its oxidation to produce the nicotinic acid. nih.govchemicalbook.com

Modern approaches to constructing substituted pyridine rings include multicomponent reactions, which offer an efficient way to build complex molecules in a single step. researchgate.net Another strategy involves the ring-opening of indole (B1671886) derivatives, inspired by the biosynthesis of Vitamin B3. springernature.com

Introduction of the 3-Chloro-4-methylphenyl Moiety at the 5-Position

The introduction of an aryl group at the 5-position of the nicotinic acid ring is a crucial step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for this transformation.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds and has been widely used for the synthesis of 5-arylnicotinates. lookchem.comacs.org It typically involves the reaction of a 5-halonicotinate (e.g., methyl 5-bromonicotinate) with an arylboronic acid (e.g., (3-chloro-4-methylphenyl)boronic acid) in the presence of a palladium or nickel catalyst and a base. lookchem.combeilstein-journals.orgresearchgate.net Arylboronic acids have been found to couple efficiently with 5-bromonicotinates to yield 5-arylnicotinates. lookchem.com

Other Cross-Coupling Reactions: While Suzuki coupling is common, other cross-coupling reactions can also be employed. For instance, the coupling of organozinc reagents (Negishi coupling) with 5-bromonicotinates has been shown to be successful. lookchem.com Copper-catalyzed cross-coupling reactions of nitroarenes with arylboronic acids have also been developed to form diarylamines, a transformation that could potentially be adapted for C-C bond formation. nih.gov

A general synthesis of 5-arylnicotinates has been developed where 5-bromonicotinates are used as convenient starting materials for introducing the 5-aryl substituents. lookchem.com

Derivatization Strategies of the Carboxylic Acid Functionality

The carboxylic acid group of nicotinic acid and its derivatives can be readily transformed into a variety of other functional groups. belnauka.by

Esterification: The carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, through reaction with the corresponding alcohol under acidic conditions or by using a coupling agent. belnauka.by These esters are often used as protecting groups or as intermediates in further reactions.

Amidation: Reaction with amines in the presence of a coupling agent leads to the formation of amides. belnauka.by This is a common strategy in medicinal chemistry to modify the properties of the parent molecule.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol (a pyridylmethanol) using reducing agents like lithium aluminum hydride.

Decarboxylation: In some cases, the carboxylic acid group can be removed through decarboxylation, typically by heating, sometimes in the presence of a catalyst like copper chromite, to yield the corresponding pyridine. youtube.com

Formation of Key Intermediates for this compound Synthesis

The synthesis of this compound relies on the preparation of key intermediates.

5-Halonicotinic Acid Derivatives: Methyl 5-bromonicotinate is a commonly used intermediate, readily prepared from nicotinic acid by bromination of nicotinoyl chloride hydrochloride followed by esterification. lookchem.com

(3-Chloro-4-methylphenyl)boronic Acid: This key reagent for Suzuki coupling can be synthesized from 4-bromo-2-chloro-1-methylbenzene. The bromo-substituted precursor can be converted to the corresponding Grignard or organolithium reagent, which is then reacted with a trialkyl borate (B1201080) followed by hydrolysis to yield the boronic acid.

Table 1: Key Intermediates and Reagents

Compound NameStructureRole in Synthesis
5-Bromonicotinic acidBr-C₅H₃N-COOHStarting material for introducing the aryl group
Methyl 5-bromonicotinateBr-C₅H₃N-COOCH₃Electrophilic partner in cross-coupling reactions
(3-Chloro-4-methylphenyl)boronic acid(HO)₂B-C₆H₃(Cl)(CH₃)Nucleophilic partner in Suzuki coupling
3-Chloro-4-methylanilineH₂N-C₆H₃(Cl)(CH₃)Precursor for the boronic acid or other organometallic reagents

Characterization Techniques in the Synthesis of Nicotinic Acid Derivatives

A variety of analytical techniques are employed to confirm the structure and purity of synthesized nicotinic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. researchgate.net The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule. 2D-NMR techniques can further confirm the connectivity of the atoms. researchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help in structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carboxylic acid (O-H and C=O stretching) and the aromatic rings (C=C and C-H stretching).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound and for its quantification. nih.govresearchgate.net Post-column derivatization can be used to enhance the detection of nicotinic acid and its derivatives. nih.govresearchgate.net

Melting Point: The melting point of a crystalline solid is a useful indicator of its purity. A sharp melting point range suggests a pure compound.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of a 5-arylnicotinic acid derivative is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as the methyl group. For a closely related compound, 5-(4-fluorophenyl)nicotinic acid, the ¹H NMR spectrum (in DMSO-d₆) shows characteristic peaks for the pyridine ring protons at approximately 9.10 ppm (doublet), 9.06 ppm (doublet), and 8.47 ppm (triplet). electronicsandbooks.com The protons on the phenyl ring typically appear in the range of 7.0-8.0 ppm. The methyl group protons of the target compound would likely appear as a singlet further upfield.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For nicotinic acid, the carboxyl carbon appears around 166 ppm, while the pyridine carbons resonate between 123-153 ppm. chemicalbook.com In this compound, the presence of the substituted phenyl ring would introduce additional signals corresponding to its carbon atoms, with their chemical shifts influenced by the chloro and methyl substituents.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands expected for this compound include:

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Stretching vibration of the hydroxyl group.
C-H (Aromatic)3000-3100Stretching vibrations of the C-H bonds on the pyridine and phenyl rings.
C=O (Carboxylic Acid)1680-1710Stretching vibration of the carbonyl group. researchgate.net
C=C and C=N (Aromatic)1450-1600Ring stretching vibrations of the pyridine and phenyl rings. researchgate.net
C-Cl700-850Stretching vibration of the carbon-chlorine bond.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₁₃H₁₀ClNO₂), the expected exact mass is approximately 247.0399 g/mol .

In an LC-ESI-QTOF MS analysis of nicotinic acid, the precursor ion [M-H]⁻ was observed at m/z 122.02423. massbank.eu For the target compound, the corresponding [M-H]⁻ ion would be expected around m/z 246.03. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula with high accuracy.

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary method for determining the purity of nicotinic acid derivatives. A reversed-phase HPLC method would typically be used, with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). researchgate.net The retention time and peak area of the compound are used to quantify its purity. For instance, in the analysis of nicotinic acid and its metabolites, HPLC coupled with mass spectrometry (LC/MS) provides high sensitivity and specificity. bevital.no

Thin-Layer Chromatography (TLC):

TLC is a rapid and convenient method for monitoring reaction progress and for preliminary purity assessment. The retention factor (Rf) value of the compound depends on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase composition. electronicsandbooks.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can also be used for the analysis of nicotinic acid and its impurities, often after a derivatization step to increase volatility. researchgate.net This technique offers excellent separation and identification capabilities.

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of 5-arylnicotinic acids, including analogues of this compound, aims to reduce the environmental impact of chemical processes. A common route to such compounds is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov

Key Green Chemistry Considerations:

Safer Solvents: Traditional Suzuki couplings often use hazardous organic solvents. Research has focused on replacing these with greener alternatives. The use of water or mixtures of water and alcohols as the reaction medium has been shown to be effective for the synthesis of some biaryl compounds. hes-so.chrsc.org For certain nickel-catalyzed Suzuki-Miyaura couplings, green solvents like 2-Me-THF and t-amyl alcohol have been successfully employed. nih.gov

Catalyst Efficiency: The use of highly efficient catalysts, such as palladium or nickel complexes, at low loadings minimizes waste and the cost associated with precious metals. rsc.orgnih.gov The development of air-stable and reusable catalysts is also a key area of research.

Atom Economy: The Suzuki-Miyaura reaction generally has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a method to significantly reduce reaction times and energy consumption compared to conventional heating methods for the preparation of various heterocyclic compounds, including nicotinic acid derivatives. mdpi.comnih.gov

Waste Reduction: By optimizing reaction conditions, such as the choice of base and solvent, the formation of by-products can be minimized, leading to a reduction in waste. electronicsandbooks.com

The table below summarizes some green chemistry approaches applicable to the synthesis of 5-arylnicotinic acid analogues.

Green Chemistry PrincipleApplication in Synthesis of 5-Arylnicotinic Acids
Use of Safer SolventsEmploying water, alcohols, or bio-based solvents like 2-Me-THF. nih.govhes-so.chrsc.org
Energy EfficiencyUtilizing microwave irradiation to reduce reaction times and energy input. mdpi.comnih.gov
CatalysisUsing low loadings of highly active palladium or nickel catalysts. rsc.orgnih.gov
Reduction of DerivativesDirect C-H arylation strategies can potentially avoid the need for pre-functionalized starting materials.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Impact of Substitutions on the Pypyridine Core of Nicotinic Acid Derivatives

The pyridine ring is a fundamental component of nicotinic acid and its derivatives, and its substitution pattern is pivotal in determining receptor affinity and efficacy. Modifications on this core can influence the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule, thereby modulating its interaction with biological targets.

Research on analogues of epibatidine, a potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, demonstrates the profound impact of pyridine ring substitutions. The introduction of different functional groups leads to significant variations in binding affinity and selectivity for different nAChR subtypes. For instance, halogen substitutions have a pronounced effect; a bromo analogue shows 4- to 55-fold greater affinity for β2-containing receptors over β4-containing ones, while a fluoro analogue exhibits a much wider affinity range, being 52- to 875-fold more selective for β2- over β4-containing receptors. nih.gov An amino substitution also confers selectivity, with a 10- to 115-fold greater affinity for β2- versus β4-containing receptors. nih.gov However, some substitutions, such as hydroxy and dimethylamino groups, can drastically reduce affinity to levels too low for accurate measurement. nih.gov

These findings highlight that both the nature and position of the substituent on the pyridine core are critical for modulating receptor interaction. The data suggests that specific substitutions can be tailored to achieve desired selectivity for nAChR subtypes.

Pyridine Ring Substituent (on Epibatidine Analogue)Effect on nAChR β2 vs. β4 Subtype AffinityReference
Fluoro52- to 875-fold greater affinity for β2-containing receptors nih.gov
Bromo4- to 55-fold greater affinity for β2-containing receptors nih.gov
Amino10- to 115-fold greater affinity for β2-containing receptors nih.gov
Norchloro114- to 3500-fold greater affinity for β2-containing receptors nih.gov
HydroxyAffinity too low for accurate measurement nih.gov
DimethylaminoAffinity too low for accurate measurement nih.gov

Influence of the Phenyl Ring Modifications on Biological Activity

The 5-phenyl substituent is a key determinant of the biological activity of nicotinic acid derivatives. Modifications to this ring, including the nature and position of its substituents, directly impact the molecule's interaction with its target.

The chloro and methyl groups on the phenyl ring of this compound play distinct roles in defining its SAR profile. These substituents modify the steric and electronic characteristics of the phenyl ring.

The chloro group, being an electron-withdrawing and moderately lipophilic substituent, can influence binding through halogen bonding and by altering the acidity of the carboxylic acid group via inductive effects. Studies on other classes of compounds have shown that chloro-substitution often leads to higher activity compared to other halogens like fluorine. In one study of antibacterial agents, chloro-substituted derivatives demonstrated superior activity over fluoro derivatives. longdom.org

The methyl group is weakly electron-donating and increases lipophilicity. Hydrophobic substituents on a phenyl ring have been shown to enhance the activity of certain antibacterial compounds. longdom.org The interplay between the electron-withdrawing chloro group and the electron-donating methyl group creates a specific electronic distribution on the phenyl ring that can be crucial for target recognition. For example, in antioxidant derivatives of nicotinic acid, aromatic compounds with electron-donating groups like methoxy (B1213986) and hydroxyl showed excellent activity, suggesting that modulating the electronic nature of the phenyl ring is a key strategy. researchgate.net

A compelling example is seen in phenyl-substituted analogues of the nicotinic agonist UB-165. A 2'-phenyl derivative was found to be inactive at major nAChR subtypes (α4β2, α3β4, and α7). nih.gov In contrast, the 4'-phenyl analogue, a positional isomer, demonstrated an enhanced level of selectivity for the α7 nAChR subtype. nih.gov This demonstrates that the precise location of the phenyl substituent is critical for receptor binding and selectivity. Similarly, studies on nicotinamide (B372718) and its positional isomers revealed that the relative positions of functional groups are crucial for molecular recognition and binding to polymers designed to mimic receptors. nih.gov These findings underscore the importance of optimizing the substitution pattern on the phenyl ring to achieve the desired biological effect.

Structure-Activity Profiles Across Diverse Biological Targets

Nicotinic acid derivatives are a versatile scaffold, and modifications to their structure can yield compounds with a wide range of biological activities beyond nAChR modulation.

Anti-inflammatory Activity : Certain nicotinic acid derivatives have been shown to possess significant anti-inflammatory properties. Two series of novel derivatives demonstrated the ability to inhibit inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2 in macrophage cells. nih.gov

Antimicrobial and Antifungal Activity : Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net The most active compounds in one study featured a 5-nitrofuran substituent. mdpi.com Other studies have identified nicotinamide derivatives with potent fungicidal activity, particularly against Candida albicans, where the positioning of amino and isopropyl groups was found to be critical. researchgate.net

Vasorelaxant and Antioxidant Properties : Thionicotinic acid analogues have been identified as potent vasorelaxants and antioxidants. nih.gov SAR studies revealed that the free carboxylic acid form was a more potent vasorelaxant than its corresponding amide or nitrile analogues, indicating the importance of this functional group for this specific activity. nih.govmdpi.com

Plant Systemic Acquired Resistance (SAR) : Derivatives of isonicotinic acid, an isomer of nicotinic acid, can act as elicitors to induce systemic acquired resistance in plants, stimulating their immune systems to fight off viral infections. researchgate.net

This diversity in biological activity highlights how the nicotinic acid framework can be systematically modified to target different enzymes, receptors, and biological pathways.

Derivative ClassBiological Target/ActivityKey SAR FindingReference
Nicotinic Acid-based amides/estersAnti-inflammatory (COX-2, TNF-α, etc.)Specific substitutions lead to potent inhibition of inflammatory cytokines. nih.gov
Acylhydrazones/1,3,4-OxadiazolinesAntibacterial (Gram-positive)A 5-nitrofuran substituent conferred the highest activity. Acylhydrazones were generally more active than oxadiazolines. mdpi.com
2-(1-adamantylthio)nicotinic acid analoguesVasorelaxant & AntioxidantThe carboxylic acid form is more potent than the amide or nitrile. nih.gov
Isonicotinic acid amidesPlant SAR InductionAmide derivatives showed higher SAR-inducing activity than the corresponding acids. researchgate.net

Conformational Analysis and its Relevance to SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, or conformation. Conformational analysis, which studies the spatial arrangement of atoms and the energy associated with different arrangements, is crucial for understanding SAR. For 5-phenylnicotinic acid derivatives, the rotation around the single bond connecting the pyridine and phenyl rings is a key conformational determinant. This rotation dictates the relative orientation of the two rings (the dihedral angle), which in turn affects how the molecule presents itself to its biological target.

Techniques like NMR spectroscopy and computational methods such as DFT calculations are used to determine the preferred conformations of molecules in solution. nih.govnih.gov Studies on other complex molecules have shown that only a specific conformation, or a small set of low-energy conformations, is responsible for biological activity—the so-called "bioactive conformation". nih.gov For a molecule to bind effectively to a receptor or enzyme active site, it must adopt a shape that is sterically and electronically complementary. Any structural modification that restricts the molecule's ability to adopt this bioactive conformation, or that favors an inactive conformation, will lead to a loss of activity. Therefore, understanding the conformational preferences of this compound and its analogues is essential for rational drug design.

Bioisosteric Replacements and Their Effects on SAR

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. nih.gov This approach is highly relevant to the SAR of this compound.

The carboxylic acid group is a common site for bioisosteric replacement. It is acidic and can participate in key hydrogen bonding interactions, but it can also lead to poor membrane permeability and rapid metabolism. Common bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides. drughunter.com A 5-substituted 1H-tetrazole ring, for example, has a similar acidity (pKa) to a carboxylic acid and can often maintain or improve binding affinity while increasing lipophilicity. drughunter.com The replacement of a carboxylic acid with a tetrazole in the angiotensin II receptor antagonist losartan (B1675146) famously led to a 10-fold increase in potency and improved oral bioavailability. drughunter.com

Other parts of the molecule can also be targeted for bioisosteric replacement. In nicotinic ligands, it has been shown that a substituted benzene (B151609) ring can serve as a bioisostere for the pyridine ring, and a dimethylamino group can replace a pyrrolidine (B122466) ring, while maintaining binding activity. researchgate.net These replacements can alter the molecule's properties in predictable ways, allowing for the fine-tuning of its biological profile. The thoughtful application of bioisosteres can address issues with metabolism or toxicity while preserving the essential interactions required for biological activity. mdpi.com

Mechanistic Elucidation of 5 3 Chloro 4 Methylphenyl Nicotinic Acid S Biological Actions

Molecular Target Identification and Validation

The initial step in characterizing the biological actions of 5-(3-Chloro-4-methylphenyl)nicotinic acid would be to identify its molecular targets. Given its structural similarity to nicotinic acid, known targets of niacin and its derivatives would be primary candidates for investigation.

Primary Hypothetical Targets:

G-protein coupled receptors (GPCRs): The nicotinic acid receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA2), is a key target for niacin's effects on adipocytes and immune cells. wikipedia.orgnih.govdrugbank.com Another related receptor, GPR109B (HCA3), would also be a target of interest. wikipedia.org

Enzymes: Enzymes involved in lipid and NAD+ metabolism, such as diacylglycerol O-acyltransferase 2 (DGAT2), would be investigated to determine if the compound exhibits inhibitory activity. wikipedia.orgdrugbank.com

Validation studies would be crucial to confirm these initial findings. Techniques such as competitive binding assays, using radiolabeled ligands for the known receptors, and functional assays measuring downstream signaling events (e.g., changes in cyclic AMP levels) would be employed.

Ligand-Receptor Interaction Dynamics

Understanding how this compound interacts with its validated molecular targets is essential. This would involve a combination of computational modeling and experimental approaches.

Computational Docking and Molecular Dynamics Simulations:

Binding Pose Prediction: In silico docking studies would be used to predict the most likely binding orientation of the compound within the active site of its target receptor or enzyme.

Interaction Mapping: These simulations would identify key amino acid residues involved in forming hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Conformational Changes: Molecular dynamics simulations could reveal how the binding of the ligand induces conformational changes in the receptor, leading to its activation or inhibition.

Experimental validation of these computational models would be achieved through site-directed mutagenesis of the predicted interacting residues in the target protein, followed by functional assays to assess the impact of these mutations on ligand binding and efficacy.

Enzymatic Reaction Mechanisms and Inhibition Kinetics

If this compound is found to inhibit an enzyme, such as DGAT2, detailed kinetic studies would be necessary to characterize the mechanism of inhibition.

Kinetic Analysis:

Determination of Inhibition Type: Experiments would be designed to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

Calculation of Inhibition Constants (Ki): These experiments would also allow for the calculation of the inhibition constant (Ki), which quantifies the inhibitor's potency.

The following table illustrates the type of data that would be generated from such studies:

Substrate Concentration [S] (µM)No Inhibitor (V₀)With Inhibitor (Vi)
10.120.08
20.210.14
50.380.25
100.550.37
200.710.47

This is a hypothetical data table.

Cellular Pathway Modulation

The ultimate biological effect of a compound is determined by how it modulates cellular pathways. Research in this area would focus on the downstream consequences of target engagement by this compound.

Potential Pathway Modulation:

Lipid Metabolism: Given the known effects of nicotinic acid, studies would investigate the compound's impact on pathways involved in lipolysis, triglyceride synthesis, and cholesterol transport in relevant cell types like adipocytes and hepatocytes. drugbank.comnih.gov

Inflammatory Signaling: The activation of GPR109A on immune cells like macrophages and neutrophils by nicotinic acid is known to modulate inflammatory responses. nih.gov Therefore, the effect of the novel compound on the production of inflammatory cytokines and other mediators would be a key area of investigation.

NAD+ Metabolism and Sirtuin Activity: As a nicotinic acid derivative, its potential to serve as a precursor for NAD+ synthesis would be explored. ebi.ac.ukresearchgate.net This has implications for the activity of NAD+-dependent enzymes like sirtuins, which are involved in a wide range of cellular processes including gene expression and DNA repair. ebi.ac.ukresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Once a sufficient amount of data on the biological activity of this compound and a series of structurally related analogs has been generated, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed.

QSAR Analysis:

Model Development: A QSAR model would be built by correlating variations in the chemical structures of a series of compounds with their observed biological activities. The model would identify key molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity) that are critical for activity.

Mechanistic Insights: The resulting model could provide insights into the specific features of the 3-chloro-4-methylphenyl moiety that contribute to or detract from the compound's interaction with its molecular target. This could reveal, for instance, the importance of the chloro and methyl substituents for binding affinity or selectivity.

Predictive Power: A validated QSAR model could then be used to predict the activity of other, as-yet-unsynthesized, analogs, thereby guiding the design of more potent or selective compounds.

Computational Chemistry and Molecular Modeling in the Study of 5 3 Chloro 4 Methylphenyl Nicotinic Acid

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is fundamental in drug discovery for predicting the binding affinity and mode of a ligand within the active site of a protein.

For 5-(3-Chloro-4-methylphenyl)nicotinic acid, molecular docking simulations would be employed to identify potential protein targets and to understand the key interactions driving its binding. The process would involve preparing a 3D structure of the compound and docking it into the binding sites of various known protein targets. The results are typically ranked using a scoring function, which estimates the binding free energy.

However, a detailed review of scientific databases indicates that no specific molecular docking studies have been published for this compound. While studies on other nicotinic acid derivatives have successfully used docking to predict interactions with targets like penicillin-binding proteins and sterol 14-alpha demethylase nih.gov, similar analyses for the title compound are not publicly available. The outcomes of such a hypothetical study would typically be presented in a table format, as shown below.

Table 1: Hypothetical Molecular Docking Results for this compound (Note: The following data is illustrative and not based on actual experimental results.)

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues
Protein Kinase X XXXX -8.5 Arg123, Leu45, Asp67
Cyclooxygenase-2 YYYY -7.9 Ser89, Tyr101, Phe112

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a system, including conformational changes and ligand-protein interactions, which are not captured by static docking models.

In the context of this compound, MD simulations could be used to explore its conformational flexibility in different environments, such as in solution or when bound to a protein. This would help in understanding how the molecule adapts its shape to fit into a binding site and the stability of the resulting complex.

Currently, there are no published molecular dynamics simulation studies specifically for this compound. Research on similar molecules, such as certain pyrazine (B50134) carboxamides, has utilized MD simulations to validate docking results and assess the stability of ligand-protein complexes researchgate.net.

Cheminformatics and Virtual Screening for Related Active Scaffolds

Cheminformatics involves the use of computational methods to analyze large chemical datasets. Virtual screening is a key cheminformatics technique where large libraries of chemical compounds are computationally screened against a target protein to identify potential hits.

A virtual screening campaign could be initiated using the this compound structure as a query to search for commercially or synthetically accessible compounds with similar structural or electronic features. This would enable the rapid identification of other scaffolds that might exhibit similar biological activities.

No specific virtual screening studies centered on or identifying this compound have been found in the reviewed literature. General virtual screening has been applied to find antifungal agents among different heterocyclic compounds researchgate.net.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide valuable information about molecular geometry, charge distribution, orbital energies (HOMO-LUMO), and chemical reactivity.

For this compound, quantum chemical calculations would be instrumental in understanding its intrinsic electronic properties. For instance, the electrostatic potential map could reveal regions susceptible to electrophilic or nucleophilic attack, while the HOMO-LUMO energy gap would provide insights into its chemical reactivity and stability. Studies on related molecules like 5-Bromonicotinic acid have utilized DFT to determine their physiochemical properties nih.gov.

As with the other computational methods, there is no specific published research detailing the quantum chemical properties of this compound. A hypothetical table of calculated electronic properties is presented below for illustrative purposes.

Table 2: Hypothetical Quantum Chemical Properties of this compound (Note: The following data is for illustrative purposes only and is not derived from actual calculations.)

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment 3.2 D

Future Perspectives and Research Gaps for 5 3 Chloro 4 Methylphenyl Nicotinic Acid

Exploration of Undiscovered Biological Activities

The nicotinic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds. mdpi.com Derivatives of nicotinic acid have shown a wide range of applications, from treating dyslipidemia to exhibiting fungicidal properties. mdpi.com Given this precedent, a primary future direction for 5-(3-Chloro-4-methylphenyl)nicotinic acid would be a comprehensive screening campaign to uncover its potential biological activities.

Initial investigations could involve broad-based phenotypic screening in various cell lines to identify any cytotoxic, anti-proliferative, or anti-inflammatory effects. Furthermore, target-based screening against a panel of enzymes and receptors, particularly those known to be modulated by nicotinic acid and its analogs, would be a logical next step. The unique substitution pattern of a 3-chloro-4-methylphenyl group at the 5-position of the pyridine (B92270) ring could confer novel selectivity or potency for unexplored biological targets.

Table 1: Potential Areas for Biological Activity Screening

Screening Category Potential Targets/Assays Rationale
Metabolic Diseases HCAR2 (GPR109A), DGAT, ACCNicotinic acid is a known lipid-lowering agent.
Oncology Kinase panels, apoptosis assaysMany heterocyclic compounds exhibit anti-cancer properties.
Inflammation COX-1/COX-2, cytokine release assaysAnti-inflammatory effects are common among various pharmacophores.
Infectious Diseases Antibacterial and antifungal assaysTo explore potential as a novel antimicrobial agent.
Neurological Disorders Assays for neuroreceptors and enzymesThe nicotinic scaffold is present in many CNS-active compounds.

Development of Advanced Synthetic Routes

Currently, no specific synthetic routes for this compound have been published. The development of efficient and scalable synthetic methodologies is a critical research gap. Traditional methods for the synthesis of substituted nicotinic acids often involve multi-step sequences. beilstein-journals.org

Future research should focus on the development of more advanced and efficient synthetic strategies. This could include exploring transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to directly link the 3-chloro-4-methylphenyl moiety to a functionalized pyridine ring. Additionally, investigating novel C-H activation strategies could provide a more atom-economical approach to its synthesis. Biocatalytic methods, which are gaining prominence for their environmental benefits and high selectivity, could also be explored for the synthesis of key intermediates or the final compound. nih.govfrontiersin.orgnih.gov

Table 2: Comparison of Potential Synthetic Approaches

Synthetic Strategy Potential Advantages Potential Challenges
Cross-Coupling Reactions High efficiency, good functional group toleranceCatalyst cost and optimization, potential for side reactions
C-H Activation Atom economy, reduced wasteRegioselectivity, harsh reaction conditions
Biocatalysis High selectivity, environmentally friendlyEnzyme stability and availability, substrate scope

Integration of Multi-Omics Data for Systems Pharmacology

A systems pharmacology approach, which integrates multi-omics data, can provide a comprehensive understanding of a compound's mechanism of action and its effects on biological systems. nih.govspringernature.com Once the biological activity of this compound is identified, future research should leverage genomics, proteomics, and metabolomics to elucidate its molecular pathways.

For instance, if the compound shows anti-cancer activity, transcriptomic analysis (RNA-seq) of treated cancer cells could reveal changes in gene expression, while proteomic analysis could identify alterations in protein levels and post-translational modifications. Metabolomic studies could then uncover changes in cellular metabolism. Integrating these datasets would provide a holistic view of the compound's effects and could help in identifying biomarkers for its efficacy. nih.govjci.org

Rational Design of Multi-Target Directed Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, are multifactorial in nature, making single-target drugs often insufficient. nih.gov The development of multi-target-directed ligands (MTDLs) is an emerging paradigm in drug discovery. nih.govnih.gov The structure of this compound, with its distinct substituted phenyl and nicotinic acid moieties, offers a promising scaffold for the rational design of MTDLs.

Future research could focus on modifying this core structure to incorporate pharmacophores that interact with other relevant biological targets. For example, if the primary target is identified, the 3-chloro-4-methylphenyl group could be functionalized to interact with a secondary target, leading to a synergistic therapeutic effect. This rational design process would be guided by computational modeling and structure-activity relationship (SAR) studies.

Application in Chemical Biology and Probe Development

Small molecule probes are essential tools in chemical biology for the study of biological processes and the validation of new drug targets. nih.gov this compound, if found to possess a specific and potent biological activity, could serve as a starting point for the development of chemical probes.

This would involve designing and synthesizing derivatives that incorporate reporter tags, such as fluorescent dyes or biotin, or photo-affinity labels to enable the identification of its cellular binding partners. These probes would be invaluable for elucidating the compound's mechanism of action at a molecular level and for validating its target in a cellular context.

Q & A

Q. What are the standard synthetic routes for 5-(3-Chloro-4-methylphenyl)nicotinic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. For example:

  • Condensation Reactions : Use 3-chloro-4-methylphenyl intermediates with nicotinic acid derivatives under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) .
  • Acid Activation : Carbodiimide reagents like TBTU () or DCC can activate the carboxylic acid group for amidation or esterification.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures ≥95% purity .
    Key Variables : Temperature (60–100°C), solvent polarity (DMF for solubility), and catalyst loading (1–5 mol%) critically affect yield.

Q. Which spectroscopic techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions on the phenyl and pyridine rings. Aromatic protons in the 7–8 ppm range and methyl groups near 2.3 ppm are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention time consistency across batches ensures reproducibility .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 278.05 for C13_{13}H11_{11}ClNO2_2) .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (P95) if airborne particulates are generated .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to halogenated byproducts (e.g., hydrogen bromide gas) .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between different batches or studies?

Methodological Answer:

  • Cross-Validation : Combine NMR, IR, and X-ray crystallography to confirm bond connectivity. For example, NOESY NMR can resolve steric clashes in substituted phenyl groups .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict 1^1H NMR chemical shifts and compare them with experimental data to identify structural anomalies .
  • Batch Analysis : Compare COA (Certificate of Analysis) data across suppliers to trace impurities (e.g., residual solvents detected via GC-MS) .

Q. How to design experiments to assess ecological impact when toxicity data are unavailable?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301F (Closed Bottle Test) to measure biodegradability in aqueous systems. Monitor via COD (Chemical Oxygen Demand) reduction over 28 days .
  • Ecotoxicology Assays : Conduct Daphnia magna acute toxicity tests (OECD 202) at 0.1–10 mg/L concentrations. LC50_{50} values >10 mg/L suggest low hazard .
  • Soil Mobility : Column leaching experiments (EPA 1314) quantify adsorption coefficients (Kd_{d}) to predict groundwater contamination risks .

Q. What strategies optimize solubility and stability for biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance aqueous solubility. Dynamic Light Scattering (DLS) monitors aggregation .
  • pH Adjustment : Ionize the carboxylic acid group (pKa ~4.5) by buffering at pH 7.4 (PBS) to improve solubility .
  • Lyophilization : Prepare stable lyophilized powders under vacuum (0.1 mbar) and store at -20°C to prevent hydrolysis .

Q. How to address discrepancies in biological activity data across cell-based assays?

Methodological Answer:

  • Dose-Response Calibration : Use Hill slope analysis to compare EC50_{50} values across cell lines (e.g., HEK293 vs. HepG2) .
  • Metabolite Interference : Employ LC-MS/MS to quantify intact compound vs. metabolites (e.g., methyl ester derivatives) in cell lysates .
  • Positive Controls : Include reference inhibitors (e.g., nicotinic acid analogs) to normalize inter-assay variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.